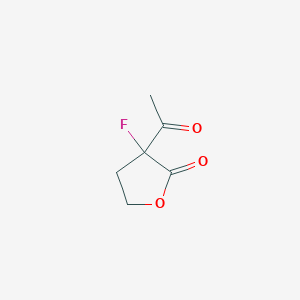

3-Acetyl-3-fluorodihydrofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-3-fluorooxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO3/c1-4(8)6(7)2-3-10-5(6)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYWKDEVMXEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCOC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Comprehensive Reactivity Studies of 3 Acetyl 3 Fluorodihydrofuran 2 3h One

Mechanistic Pathways of Fluorine Introduction and Functionalization

The synthesis of 3-acetyl-3-fluorodihydrofuran-2(3H)-one involves the introduction of a fluorine atom at the α-position of a β-keto lactone. This transformation is a critical step that imparts unique chemical properties to the molecule. The mechanistic pathways for this fluorination and the subsequent functionalization are complex, often involving stereoselective processes and intramolecular cyclizations.

The introduction of fluorine into the 3-acetyldihydrofuran-2(3H)-one precursor, a cyclic β-keto ester, is typically achieved through electrophilic fluorination. wikipedia.org This process utilizes reagents with a weakened nitrogen-fluorine (N-F) bond, rendering the fluorine atom electrophilic ("F+"). wikipedia.orgnih.gov Common reagents for this purpose include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and quaternary ammonium (B1175870) salts like Selectfluor®. wikipedia.orgresearchgate.net

The precise mechanism of electrophilic fluorination has been a subject of debate, with two primary pathways proposed: a direct single-step nucleophilic substitution (SN2) and a two-step single-electron transfer (SET) process. wikipedia.orgrsc.org

SN2 Mechanism: In this pathway, the enolate of the β-keto lactone, formed under basic conditions or through coordination with a Lewis acid, acts as a carbon-centered nucleophile. It directly attacks the electrophilic fluorine atom of the N-F reagent, displacing the nitrogen-containing leaving group in a single concerted step. Evidence supporting the SN2 mechanism includes kinetic studies and experiments with radical probe substrates that did not yield rearranged products. wikipedia.org

SET Mechanism: This alternative mechanism involves an initial single-electron transfer from the electron-rich enolate to the fluorinating agent, generating a radical cation and a radical anion pair. rsc.org Subsequent fluorine atom transfer and collapse of the radical pair afford the final fluorinated product. Theoretical calculations for the fluorination of aromatic compounds with Selectfluor have suggested that the SET mechanism is preferred over the SN2 pathway in those specific cases. rsc.org

For the fluorination of 1,3-dicarbonyl compounds like 3-acetyldihydrofuran-2(3H)-one, recent kinetic studies tend to favor the SN2 mechanism as the more likely pathway. wikipedia.org The choice of reagent and reaction conditions can significantly influence the reaction's efficiency and selectivity.

| Reagent Name | Abbreviation | Structure | Characteristics |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-TEDA][BF₄]₂ | Highly reactive, crystalline, and commercially available cationic reagent; often used in metal-catalyzed and organocatalyzed reactions. wikipedia.orgresearchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | A neutral, effective, and commonly used reagent for fluorinating a wide range of nucleophiles, including β-keto esters. wikipedia.orgacs.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | (C₆H₄(SO₂)₂)NF | A neutral N-F reagent known for its reactivity in fluorinating carbanions like Grignard reagents and enol ethers. wikipedia.org |

Creating a stereogenic quaternary center, such as the C3 position in this compound, with high enantioselectivity is a significant challenge in organic synthesis. The stereochemical outcome of the fluorination is determined by the facial selectivity of the fluorine delivery to the prochiral enolate intermediate. This is achieved by employing chiral catalysts that form diastereomeric transition states. researchgate.net

Two main strategies have been developed for the catalytic enantioselective fluorination of β-keto esters:

Chiral Metal Catalysis: This approach utilizes a combination of a Lewis acidic metal and a chiral ligand. mdpi.com The metal complex coordinates to the dicarbonyl unit of the substrate, typically in a bidentate fashion, forming a rigid, chiral enolate intermediate. researchgate.netmdpi.com This coordination activates the substrate and creates a chiral environment that directs the incoming electrophilic fluorinating agent to one face of the enolate. researchgate.net Pioneering work demonstrated that chiral metal complexes, such as those involving Titanium/TADDOL, could promote stereoselective fluorination. mdpi.com Other successful systems involve complexes of copper, europium, and iron with various chiral ligands like pybox and salan. researchgate.netmdpi.comrsc.org

Organocatalysis: Chiral small organic molecules can also catalyze enantioselective fluorination. researchgate.net Primary and secondary amines, for example, can react with the β-keto ester to form a transient chiral enamine or enaminium ion intermediate. researchgate.net This intermediate then reacts with the electrophilic fluorine source, with the stereoselectivity being controlled by the steric environment established by the chiral catalyst. Cinchona alkaloid-based primary amines and β,β-diaryl serines have been found to be effective catalysts for these transformations. researchgate.net

The success of these stereoselective processes hinges on the formation of well-defined, transient intermediates where the catalyst effectively shields one face of the nucleophilic carbon, forcing the fluorinating agent to approach from the less hindered direction. researchgate.net

| Catalyst Type | Example System | Proposed Intermediate | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Metal-Lewis Acid | Eu(OTf)₃ / pybox-type ligand | Chiral Europium Enolate | Excellent enantioselectivities reported. researchgate.net |

| Metal-Lewis Acid | Cu(OTf)₂ / Diphenylamine-linked bis(oxazoline) | Chiral Copper Enolate | High enantioselectivities (up to 98% ee) achieved under ball-milling conditions. acs.orgrsc.org |

| Metal-Lewis Acid | TiCl₂ / TADDOL | Chiral Titanium Enolate | Up to 91% ee demonstrated in early studies. acs.org |

| Organocatalyst | β,β-diaryl serines (Primary Amine) | Chiral Enamine | High enantioselectivity (≥90% ee) reported for α-branched β-dicarbonyl compounds. researchgate.net |

The formation of the γ-butyrolactone ring is a key structural feature. The synthesis of this compound can be envisioned through a pathway involving the intramolecular cyclization of a suitable acyclic precursor. A plausible mechanism is the lactonization of a γ-hydroxy-β-keto-α-fluoro ester.

This process typically involves the following steps:

Protonation: The reaction is often catalyzed by an acid. The carbonyl oxygen of the ester group is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group at the γ-position of the carbon chain acts as an intramolecular nucleophile. It attacks the activated carbonyl carbon of the ester.

Tetrahedral Intermediate: This attack leads to the formation of a cyclic, tetrahedral intermediate.

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of the alcohol (originally from the ester group) to collapse the tetrahedral intermediate and form the stable five-membered lactone ring. youtube.com

The timing of the fluorination relative to the cyclization is crucial. The fluorine atom can be introduced onto a pre-formed lactone ring (as discussed in 3.1.1), or it can be installed on an acyclic precursor prior to the ring-closing step. The latter approach, fluorination followed by cyclization, can sometimes be advantageous for controlling stereochemistry. Various methods for intramolecular hydroacyloxylation of unactivated olefins have also been developed to form lactones, showcasing the diverse strategies available for constructing these cyclic frameworks. organic-chemistry.org

Reactivity of the Lactone Ring in this compound

The γ-butyrolactone ring is a stable five-membered ring, but it contains an ester functional group that is susceptible to nucleophilic attack. The presence of both an acetyl group and a fluorine atom at the C3 position significantly influences the ring's reactivity through electronic and steric effects.

Like other lactones, this compound can undergo nucleophilic ring-opening reactions. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the lactone. icm.edu.pl

Mechanism: The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond and opening the ring. The result is a γ-hydroxypropanoic acid derivative.

Common Nucleophiles:

Hydroxide (Saponification): In the presence of a base like sodium hydroxide, the lactone will hydrolyze to form the corresponding sodium salt of 4-hydroxy-2-acetyl-2-fluorobutanoic acid.

Alkoxides: Reaction with sodium alkoxide (NaOR) would yield the corresponding ester, 4-hydroxy-2-acetyl-2-fluorobutanoate.

Amines: Primary or secondary amines can open the lactone ring to form the corresponding 4-hydroxy-2-acetyl-2-fluorobutanamides.

The electron-withdrawing nature of both the fluorine atom and the adjacent acetyl group at the α-position is expected to increase the electrophilicity of the lactone carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted γ-butyrolactone. icm.edu.pl However, the steric bulk of these two substituents at the quaternary C3 center may hinder the approach of the nucleophile.

The strained and functionalized lactone ring can be a precursor for various ring transformations and rearrangements. While specific studies on this compound are not prevalent, reactivity can be inferred from similar systems.

Transformations with Binucleophiles: Reactions with binucleophiles like hydrazines or phenylenediamines could lead to the formation of new heterocyclic systems. For instance, reaction with hydrazine (B178648) could potentially open the lactone ring and subsequently cyclize to form a pyridazinone derivative. Studies on other functionalized furan-3(2H)-ones have shown that they can serve as precursors for five- and six-membered azaheterocycles. researchgate.net

Decarboxylation/Rearrangement: Under certain thermal or catalytic conditions, β-keto lactones can undergo decarboxylation. The presence of the α-fluoro substituent might alter the course of such reactions, potentially leading to rearranged products.

Conversion to Other Heterocycles: The lactone ring can be transformed into other heterocyclic systems. For example, reaction with hydrogen sulfide (B99878) over basic catalysts can convert γ-butyrolactone into γ-thiobutyrolactone, demonstrating the feasibility of heteroatom exchange in the ring. capes.gov.br Similarly, Lewis acid-catalyzed ring-opening benzannulation reactions have been demonstrated for certain dihydrofuran derivatives, leading to more complex fused ring systems. mdpi.com The specific functional groups on this compound would dictate the feasibility and outcome of such transformations.

Reactivity of the Acetyl Group at the Stereocenter

The presence of an acetyl group on a quaternary, fluorine-bearing stereocenter creates a unique chemical environment. The reactivity of this acetyl group is fundamentally tied to its ability to form an enol or enolate intermediate, which serves as the key nucleophile in a variety of carbon-carbon bond-forming reactions.

Keto-enol tautomerism is an equilibrium process between a carbonyl compound (the keto form) and its corresponding enol. masterorganicchemistry.com For simple ketones like acetone, the equilibrium heavily favors the more stable keto form. libretexts.org However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding, shifting the equilibrium. youtube.com

In this compound, the α-carbon is fully substituted, meaning it has no α-protons. Therefore, enolization cannot occur at this position. Instead, tautomerism must involve the deprotonation of the acetyl group's methyl protons. This process can be catalyzed by either acid or base. youtube.com

Base-Catalyzed Enolization: A base removes a proton from the acetyl's methyl group, forming a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the oxygen atom of the acetyl group. Protonation of the oxygen then yields the enol. youtube.com

Acid-Catalyzed Enolization: The carbonyl oxygen of the acetyl group is first protonated by an acid, making it more electrophilic. A weak base (like the solvent) can then deprotonate the methyl group to form the enol. youtube.com

The position of the keto-enol equilibrium is influenced by several factors. The strong electron-withdrawing nature of the adjacent quaternary center, amplified by the fluorine atom, is expected to increase the acidity of the acetyl's methyl protons, facilitating enolate formation. Studies on related fluorinated β-diketones have shown that the presence of fluorine can significantly impact tautomeric equilibria. sapub.orgresearchgate.net

| Factor | Influence on Enol Content | Rationale for this compound |

| Solvent Polarity | Decreases in polar, protic solvents | Polar solvents can hydrogen-bond with the keto form and disrupt the intramolecular hydrogen bond that stabilizes the enol. masterorganicchemistry.com |

| Conjugation | Increases with extended conjugation | The enol form introduces a C=C double bond. In this molecule, it would not be conjugated with the lactone carbonyl. |

| Intramolecular H-Bonding | Increases enol stability | The enol can form a six-membered pseudo-ring via hydrogen bonding between the enolic hydroxyl and the lactone carbonyl oxygen, which is a major stabilizing factor for β-dicarbonyl enols. youtube.com |

| Substitution | More substituted enols are often more stable | Not a primary factor here as only one enol form is possible. |

The enolate derived from the acetyl group is a potent carbon nucleophile, enabling a range of condensation and derivatization reactions. The reactivity is centered on the terminal carbon of the enolate, which can attack various electrophiles.

Aldol (B89426) and Related Condensations: The most characteristic reaction of the acetyl group's enolate is the aldol condensation with aldehydes or ketones. bas.bg In the case of this compound, reaction with an aldehyde (e.g., benzaldehyde) under basic or acidic catalysis would be expected to yield a β-hydroxy ketone adduct. Subsequent dehydration could lead to the formation of an α,β-unsaturated ketone, a chalcone-like structure. Studies on 3-acetylcoumarins, which also possess an acetyl group adjacent to a heterocyclic ring, have demonstrated facile aldol-type condensations with various aromatic aldehydes. researchgate.netnih.gov A deacylative aldol reaction, where the acetyl group is cleaved during the reaction, has also been observed in related systems like 3-acetyl-3-fluorooxindoles. ua.es

Other Derivatizations: The acetyl group can be a versatile handle for synthesizing more complex heterocyclic systems.

Reaction with Hydrazines: Condensation with hydrazine or substituted hydrazines would likely lead to the formation of a pyrazole (B372694) ring fused or linked to the lactone structure.

Alkylation: The enolate can be alkylated using alkyl halides. However, for this to be effective, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent is typically required to generate the enolate quantitatively, minimizing side reactions. libretexts.orglibretexts.org

Acylation: Acylation reagents can introduce other acyl groups, a process often used for protecting hydroxyl groups but also applicable to enolates. gcms.cznih.gov

| Reaction Type | Electrophile | Expected Product | Analogy/Reference |

| Aldol Condensation | Aromatic Aldehyde (R-CHO) | β-Hydroxy ketone or α,β-Unsaturated ketone | 3-Acetylcoumarins bas.bgresearchgate.net |

| Claisen Condensation | Ester (R'-COOR") | β-Diketone | Synthesis of α-acetyl-γ-butyrolactone chemicalpapers.comgoogle.com |

| Pyrazole Formation | Hydrazine (H₂NNH₂) | Pyrazole-substituted lactone | General ketone derivatization |

| Alkylation | Alkyl Halide (R-X) | α-Alkylated acetyl lactone | Enolate alkylation principles libretexts.org |

Influence of the Fluorine Atom on Reaction Pathways and Selectivity

The fluorine atom at the C3 stereocenter is not merely a passive substituent. Its unique electronic properties exert a profound influence on the molecule's reactivity, dictating reaction pathways and controlling stereochemical outcomes.

Inductive Effect: Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I). beilstein-journals.org This effect has several consequences for the reactivity of this compound:

Increased Carbonyl Electrophilicity: The fluorine atom withdraws electron density from the adjacent carbon (C3). This effect is transmitted to the carbonyl carbons of both the lactone and the acetyl group, making them more electrophilic and thus more susceptible to nucleophilic attack.

Increased Acidity of Methyl Protons: The inductive pull of the fluorine atom increases the acidity of the protons on the acetyl's methyl group, facilitating the formation of the enolate anion under basic conditions.

Destabilization of Adjacent Cations: Should a reaction proceed through a carbocationic intermediate at C3, the powerful -I effect of fluorine would significantly destabilize it. This makes SN1-type reactions at the C3 position highly unlikely.

Stereoelectronic Effects: Stereoelectronic effects arise from the spatial arrangement of orbitals. In fluorinated systems, the gauche effect is a prominent example, where a conformation with vicinal fluorine and another electronegative group in a gauche relationship is often favored. researchgate.net For reactions involving the lactone ring or the acetyl group, the orientation of the C-F bond can influence the trajectory of an approaching nucleophile or the stability of a developing transition state. For instance, hyperconjugation between the C-F σ* antibonding orbital and an adjacent nucleophilic center can affect conformational preferences and reactivity. beilstein-journals.org

The fluorine atom plays a critical role in modulating the energy of transition states and intermediates, which in turn affects reaction rates and selectivity.

Stabilization of Enolates: While fluorine's inductive effect stabilizes the negative charge on the conjugate base (enolate) of an α-proton, there can be repulsion between the lone pairs of the fluorine and the carbanion if they are close in space. rsc.org In the enolate of this compound, the carbanionic center is one carbon removed from the fluorine, so the primary effect would be inductive stabilization.

Controlling Stereoselectivity: The steric bulk and electronic nature of the fluorine atom can control the facial selectivity of reactions. In the deacylative aldol reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole, the fluorine atom was crucial in directing the diastereoselectivity, favoring a syn-stereoisomer through a chair-like transition state where steric and electronic repulsions are minimized. ua.es A similar controlling effect would be anticipated in aldol reactions of this compound.

Transition State Conformations: Computational studies on α-fluoroketones suggest that the barrier to rotation around the Cα-C(O) bond is higher than in chloro- or bromo-analogs. beilstein-journals.org This conformational rigidity means that the molecule may spend less time in the ideal "reactive conformation" for optimal orbital overlap with an approaching nucleophile, potentially slowing the reaction rate compared to other halogens but increasing its selectivity. beilstein-journals.org The introduction of fluorine into an enzyme substrate has been shown to dramatically alter reaction kinetics, highlighting its powerful influence on transition state energies. rsc.org

| Effect of α-Fluorine | Impact on Reactivity/Selectivity | Mechanism |

| Inductive (-I) | Increases electrophilicity of C=O groups | Electron withdrawal polarizes the carbonyl bond. |

| Inductive (-I) | Increases acidity of acetyl protons | Stabilizes the resulting enolate conjugate base. |

| Stereoelectronic | Influences diastereoselectivity | Controls the preferred conformation of the transition state (e.g., chair-like) to minimize steric and dipole repulsions. ua.es |

| Conformational | May decrease reaction rate but increase selectivity | Higher rotational barrier around the Cα-C(O) bond disfavors certain reactive conformations. beilstein-journals.org |

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Acetyl 3 Fluorodihydrofuran 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like 3-Acetyl-3-fluorodihydrofuran-2(3H)-one, a combination of 1D and 2D NMR experiments would be essential to assign the chemical environment of each atom and understand its spatial arrangement.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR for Chemical Shift and Coupling Analysis)

Had spectra been available, a detailed analysis would have been provided. For instance, in the ¹H NMR spectrum, one would expect to see signals corresponding to the diastereotopic protons of the furanone ring and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and neighboring atoms.

Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons (lactone and acetyl), the quaternary carbon bonded to fluorine, the methylene (B1212753) carbons of the ring, and the methyl carbon. The presence of fluorine would likely induce splitting in the signals of nearby carbon atoms (C-F coupling).

¹⁹F NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom. Its chemical shift would be indicative of its electronic environment, and its coupling to neighboring protons and carbons would be invaluable for confirming the structure.

Table 1: Hypothetical ¹H NMR Data for this compound No data available for this compound.

Table 2: Hypothetical ¹³C NMR Data for this compound No data available for this compound.

Table 3: Hypothetical ¹⁹F NMR Data for this compound No data available for this compound.

2D NMR Experiments for Connectivity and Stereochemical Assignment (e.g., COSY, HMBC, HSQC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the dihydrofuranone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting the acetyl group to the furanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, aiding in the determination of the molecule's stereochemistry.

Theoretical Spectroscopic Studies and Prediction of NMR Parameters

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), are often used to predict NMR parameters. These calculations can provide valuable insights into the expected chemical shifts and coupling constants, which can then be compared with experimental data for structure verification. Unfortunately, no such theoretical studies for this compound appear to have been published.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular formula and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This information is crucial for confirming its elemental composition (C₆H₇FO₃).

Table 4: Hypothetical HRMS Data for this compound No data available for this compound.

Tandem Mass Spectrometry for Structural Characterization

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the acetyl group, carbon monoxide, and other small neutral molecules from the lactone ring. Analyzing these fragments would help to confirm the connectivity of the atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, characteristic vibrational frequencies would be expected for its key functional groups.

A detailed analysis would involve the identification of stretching and bending vibrations. Specifically, two distinct carbonyl (C=O) stretching bands would be anticipated: one for the acetyl group and another for the lactone (cyclic ester). The exact positions of these bands would be influenced by the electron-withdrawing effect of the adjacent fluorine atom. Additionally, a characteristic C-F stretching vibration would be a key feature in the spectrum.

Without experimental or computationally predicted spectra, a precise data table of vibrational frequencies and their assignments for this compound cannot be compiled.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

A crystallographic study would be essential to unambiguously determine the absolute configuration of the chiral center at the C3 position. The resulting data would include the unit cell dimensions, space group, and atomic coordinates. This information is crucial for understanding the solid-state packing and intermolecular interactions of the compound.

As no published crystal structure for this compound is available, a table of crystallographic data cannot be generated.

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for the separation, purification, and assessment of the purity of chemical compounds. For a chiral molecule like this compound, chiral HPLC would be the primary technique to separate its enantiomers and determine the enantiomeric excess (e.e.) of a sample.

This analysis would involve the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The development of a suitable chiral HPLC method would require screening different CSPs and mobile phases to achieve baseline separation of the enantiomeric peaks.

Due to the absence of any published methods for the chiral separation of this compound, a data table detailing the chromatographic conditions and results (e.g., retention times, resolution) cannot be provided.

Computational and Theoretical Investigations of 3 Acetyl 3 Fluorodihydrofuran 2 3h One

Reaction Mechanism Elucidation via Computational Methods

Energy Profiles and Kinetic Parameters for Key Transformations

General principles of these computational methods are well-established in chemical research. For instance, DFT studies are widely used to optimize molecular geometries and understand electronic properties of furanone derivatives. rsc.org Similarly, conformational analysis of fluorinated organic molecules is a critical area of study, often employing a combination of NMR spectroscopy and quantum chemical calculations to understand spatial arrangements and stereochemistry. nih.gov However, without specific studies on 3-Acetyl-3-fluorodihydrofuran-2(3H)-one, any discussion would be hypothetical and not adhere to the strict requirement of focusing solely on this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of techniques used to represent and manipulate the three-dimensional structures of molecules and calculate their properties. For this compound, initial steps would involve generating a low-energy 3D conformation using quantum mechanical methods. This optimized structure serves as the foundation for further investigations, including molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment. dntb.gov.uautwente.nl

The reactivity of the γ-butyrolactone ring is a key feature of interest. Theoretical calculations can predict how the substituents at the C3 position—a fluorine atom and an acetyl group—modulate this reactivity. The introduction of a highly electronegative fluorine atom is expected to have a significant inductive effect, withdrawing electron density from the surrounding atoms.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to determine the electronic landscape of the molecule. nih.gov Analysis of the calculated molecular electrostatic potential (MEP) and atomic partial charges can identify electrophilic and nucleophilic sites. For instance, the carbonyl carbon of the lactone is a known electrophilic site, susceptible to nucleophilic attack. nih.govrsc.org The fluorine and acetyl groups would likely enhance the electrophilicity of this carbon. nih.gov Furthermore, quantum chemical calculations can rationalize reactivity trends that may differ from acyclic analogues. nih.govresearchgate.net

| Atomic Site | Description | Predicted Partial Charge (a.u.) | Predicted Role in Reactivity |

|---|---|---|---|

| C2-Carbonyl Carbon | Lactone carbonyl carbon | +0.75 | Primary electrophilic site for nucleophilic attack |

| O-Carbonyl Oxygen | Lactone carbonyl oxygen | -0.60 | Nucleophilic site, protonation site in acidic media |

| C3-Quaternary Carbon | Carbon bearing F and Acetyl group | +0.45 | Secondary electrophilic site, influenced by F |

| F-Fluorine | Fluorine substituent | -0.40 | Strong electron-withdrawing group, potential H-bond acceptor |

| Acetyl-Carbonyl Carbon | Acetyl group carbonyl carbon | +0.70 | Additional electrophilic site |

Steric factors are assessed by analyzing the 3D model. The presence of both the fluorine and acetyl groups at the same carbon creates a sterically hindered quaternary center. This bulkiness can influence the trajectory of an approaching nucleophile, potentially favoring attack at the less hindered acetyl carbonyl over the lactone carbonyl, or dictating the stereochemical outcome of reactions at the lactone ring.

The solvent environment can dramatically influence a molecule's conformation, stability, and reactivity. numberanalytics.comacs.org MD simulations are the primary tool for investigating these effects. In a typical simulation, a model of this compound would be placed in a box filled with explicit solvent molecules (e.g., water, acetonitrile, or a fluorinated alcohol like trifluoroethanol). sci-hub.seresearchgate.netrsc.org The simulation would then track the interactions between the solute and solvent over nanoseconds.

Key interactions to be analyzed would include:

Hydrogen Bonding: The carbonyl oxygens of both the lactone and acetyl groups are potential hydrogen bond acceptors. The fluorine atom can also act as a weak hydrogen bond acceptor. nih.gov MD simulations can quantify the number and lifetime of hydrogen bonds with protic solvents.

Dipole-Dipole Interactions: As a polar molecule, it would interact strongly with other polar solvent molecules.

Solvation Shell Structure: Analysis of radial distribution functions from the simulation trajectory reveals the structuring of solvent molecules around the solute, providing a detailed picture of the solvation shell. researchgate.net

The unique properties of fluorinated molecules often lead to interesting solvent effects. nih.govnih.gov For example, fluorinated solvents are known to have a beneficial effect on the reactivity and selectivity of certain reactions. rsc.org Simulations could explore whether such solvents create a specific local environment around the molecule that might stabilize a transition state.

| Solvent | Dielectric Constant | Simulation Goal | Key Metric to Analyze |

|---|---|---|---|

| Water | 78.4 | Assess behavior in aqueous biological environments | Radial Distribution Function of water around F and C=O |

| Acetonitrile | 36.6 | Model behavior in a polar aprotic solvent | Solvation free energy |

| Hexafluoroisopropanol (HFIP) | 16.7 | Investigate effects of a fluorinated, H-bonding solvent | Hydrogen bond lifetimes and geometry |

| Chloroform | 4.8 | Model behavior in a nonpolar solvent | Conformational distribution of the lactone ring |

Structure-Activity Relationship (SAR) Studies: Theoretical and Predictive Aspects

While no specific biological activity has been documented for this compound, computational SAR methods can provide a theoretical foundation for understanding how its structural features might interact with biological macromolecules. researchgate.netwikipedia.org These studies are predictive and help generate hypotheses for experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. meilerlab.orgwikipedia.org For a molecule containing a reactive lactone moiety, a relevant class of targets could be serine hydrolases, where the lactone might act as a covalent modifier. A docking simulation would be performed to understand the non-covalent interactions that would precede any covalent reaction. stanford.eduschrodinger.com

The process involves:

Obtaining a 3D crystal structure of a representative target protein from a database like the Protein Data Bank.

Defining the binding site or active site cavity.

Computationally placing the this compound molecule into this site in numerous possible conformations and orientations.

Using a scoring function to rank these poses, estimating the binding affinity. A lower binding energy score typically indicates a more favorable interaction. stanford.edu

The resulting docked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues of the protein. nih.gov This provides a structural hypothesis for how the molecule might be recognized by a binding pocket.

| Pose Rank | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.2 | Ser195, Gly120 | Hydrogen Bond with Lactone Carbonyl |

| 1 | -7.2 | Phe288 | Hydrophobic contact with furan (B31954) ring |

| 2 | -6.8 | Asn150 | Hydrogen Bond with Fluorine atom |

| 3 | -6.5 | Trp215 | Hydrophobic contact with Acetyl group |

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target. These features include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. youtube.comcolumbiaiop.ac.involkamerlab.org

Based on the structure of this compound, a hypothetical pharmacophore model can be constructed. This model would serve as a 3D query to screen large virtual libraries of compounds, identifying other molecules that share the same essential features and might therefore interact with similar targets. researchgate.net This process, known as virtual screening, is a foundational step in computational drug discovery. youtube.com

The key steps are:

Feature Identification: Identify potential pharmacophoric features on the molecule's low-energy conformation.

Model Generation: Define the 3D arrangement of these features, including the distances and angles between them.

Database Screening: Use the pharmacophore model as a filter to search databases of 3D chemical structures, retrieving molecules that match the query.

| Feature Type | Description | Number of Features | Theoretical Role |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Lactone Carbonyl Oxygen | 1 | Interaction with H-bond donor residues (e.g., Ser, Thr, Asn) |

| Hydrogen Bond Acceptor (HBA) | Acetyl Carbonyl Oxygen | 1 | Interaction with H-bond donor residues |

| Hydrogen Bond Acceptor (HBA) | Fluorine Atom | 1 | Weaker interaction with H-bond donors |

| Hydrophobic (HYD) | Aliphatic lactone ring backbone | 1 | Interaction with nonpolar residues (e.g., Leu, Val, Phe) |

Applications of 3 Acetyl 3 Fluorodihydrofuran 2 3h One in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The presence of a quaternary stereocenter containing a fluorine atom makes 3-acetyl-3-fluorodihydrofuran-2(3H)-one a potentially valuable chiral building block. Optically active γ-butyrolactones are well-regarded as versatile synthons for a variety of complex molecules. researchgate.netnih.gov

Fluorinated natural products are rare, making the chemoenzymatic or synthetic incorporation of fluorine into natural product scaffolds an area of intense research. rsc.org While direct examples using this compound are not documented, its structure is analogous to intermediates used in the synthesis of various natural products containing the γ-butyrolactone core. researchgate.net The compound could theoretically serve as a starting material for creating fluorinated analogues of natural products, where the fluorine atom can enhance metabolic stability and bioavailability. The general synthetic approach would involve the ring-opening of the lactone and subsequent elaboration of the resulting chiral chain.

The stereocenter at the C3 position of this compound can be used to direct the stereochemistry of subsequent reactions. Asymmetric synthesis strategies often employ chiral auxiliaries or building blocks to achieve high enantioselectivity. nih.gov For instance, the enolate formed from this lactone could undergo diastereoselective alkylation or aldol (B89426) reactions, where the existing stereocenter influences the facial selectivity of the incoming electrophile. Catalytic asymmetric methods for creating similar α-acyl-γ-butyrolactones with all-carbon quaternary stereocenters have been developed, highlighting the importance of this structural motif. lookchem.comacs.org

In the Construction of Bioactive Molecules (Focus on Synthetic Pathways, not Biological Outcomes)

The γ-butyrolactone moiety is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals. nih.govmdpi.com The introduction of fluorine can significantly alter a molecule's properties, making fluorinated synthons like this compound attractive for medicinal chemistry. nih.gov

Although no specific drugs are currently synthesized directly from this compound, its core structure is present in many bioactive compounds. Chiral 3-hydroxy-γ-butyrolactone, a related compound, is a key intermediate for various pharmaceuticals, including HIV inhibitors and synthetic statins. researchgate.netgoogle.com It is plausible that the fluoro-acetyl derivative could be a precursor for novel fluorinated drug candidates. Synthetic pathways would likely involve modification of the acetyl group and/or ring-opening to access different functionalized chiral intermediates.

Table 1: Potential Synthetic Transformations and Resulting Scaffolds

| Starting Material | Reagents/Conditions | Potential Intermediate/Scaffold | Relevance |

|---|---|---|---|

| This compound | 1. Base (e.g., LDA), 2. Electrophile (R-X) | α-Alkylated-α-fluoro-γ-butyrolactone | Introduction of molecular diversity |

| This compound | Reducing agent (e.g., NaBH₄) | α-(1-Hydroxyethyl)-α-fluoro-γ-butyrolactone | Access to chiral diol precursors |

The incorporation of fluorinated groups is a common strategy in the design of modern agrochemicals to enhance efficacy. nih.gov Terpenoid lactones, which share the γ-butyrolactone core, have shown potential as antifungal and antifeedant agents. mdpi.com While specific applications of this compound in agrochemistry are not reported, its structure suggests it could be used to synthesize novel fluorinated pesticides or herbicides.

Development of Novel Reagents and Catalysts from this compound Derivatives

The development of novel fluorinating reagents is a significant area of organic chemistry. beilstein-journals.orgnih.govtcichemicals.com While it is unlikely for this compound itself to be a fluorinating agent, its derivatives could potentially be developed into chiral reagents or ligands for asymmetric catalysis. For example, conversion of the lactone to a chiral fluorinated diol or amino-alcohol could yield ligands for metal-catalyzed asymmetric reactions, where the fluorine atom might influence the electronic properties and selectivity of the catalyst.

Integration into Multicomponent Reactions and Cascade Processes

No research data is available on the use of This compound in multicomponent reactions or cascade processes.

Application in Materials Science (Focus on Chemical Synthesis of Materials, not Physical Properties)

There is no documented application of This compound in the chemical synthesis of materials.

Exploration of Biochemical and Biological Mechanisms Associated with 3 Acetyl 3 Fluorodihydrofuran 2 3h One Theoretical/mechanistic Focus Only

Molecular Interactions with Biomolecules: Mechanistic Insights

The unique structural features of 3-Acetyl-3-fluorodihydrofuran-2(3H)-one—namely the γ-butyrolactone core, the acetyl group, and the α-fluoro substituent—suggest several potential modes of interaction with biological macromolecules at a molecular level.

The presence of an α-fluoroketone motif is a classic feature in the design of potent enzyme inhibitors, particularly for proteases and esterases that utilize a nucleophilic residue in their catalytic mechanism. nih.govnih.gov The mechanism is theoretically grounded in the concept of transition-state mimicry.

The electron-withdrawing properties of the fluorine atom significantly enhance the electrophilicity of the adjacent carbonyl carbon in the acetyl group. nih.govmdpi.com This polarization makes the carbonyl carbon highly susceptible to nucleophilic attack by an amino acid residue, such as the hydroxyl group of serine or the thiol group of cysteine, within an enzyme's active site. This interaction would lead to the formation of a stable, covalent tetrahedral hemiacetal or hemithioacetal adduct. nih.govnih.gov This adduct is a close mimic of the transient, high-energy tetrahedral intermediate formed during the normal enzymatic hydrolysis of a peptide or ester bond. nih.govmdpi.com By forming this stable, dead-end complex, the compound can effectively sequester the enzyme, leading to potent inhibition.

| Feature | Mechanistic Role in Enzyme Inhibition |

| α-Fluorine Atom | Inductively withdraws electron density, increasing the electrophilicity of the acetyl carbonyl carbon. |

| Acetyl Carbonyl Group | Acts as the electrophilic center for nucleophilic attack by an active site residue (e.g., Ser, Cys, Thr). |

| Tetrahedral Adduct | The resulting stable covalent complex mimics the transition state of the substrate, inhibiting enzyme turnover. |

| Lactone Ring | Provides a rigid scaffold to correctly orient the acetyl and fluoro groups within the enzyme's binding pocket. |

Beyond covalent inhibition, the structure of this compound is well-suited for engaging in a variety of non-covalent interactions within the binding pockets of receptors or enzymes. The γ-butyrolactone scaffold is found in many biologically active molecules that act as receptor ligands. nih.govnih.gov Molecular docking simulations of analogous γ-butyrolactone derivatives have been used to elucidate their binding modes with targets such as muscarinic acetylcholine receptors. researchgate.net

A theoretical molecular-level analysis suggests that the compound could engage in several key interactions. The oxygen atoms of the lactone and acetyl carbonyl groups can act as hydrogen bond acceptors, forming connections with hydrogen bond donor residues (e.g., tyrosine, serine, asparagine) in a protein binding site. The dihydrofuran ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar amino acid side chains. Furthermore, the highly electronegative fluorine atom can participate in specific interactions, including dipole-dipole interactions or potentially weak hydrogen bonds with suitable donors.

| Interaction Type | Potential Molecular Basis | Interacting Residues (Examples) |

| Hydrogen Bonding | Lactone and acetyl carbonyl oxygen atoms act as acceptors. | Asn, Gln, Ser, Thr, Tyr |

| Hydrophobic Interactions | The aliphatic carbon backbone of the dihydrofuranone ring. | Ala, Val, Leu, Ile, Phe |

| Dipole-Dipole | Polar C-F and C=O bonds interacting with polar groups in the binding site. | Polar amino acids, peptide backbone |

Influence on Biochemical Pathways (if used as a chemical probe or mechanistic tool)

As a chemical probe, this compound could theoretically be used to investigate biochemical pathways regulated by specific enzymes that it may inhibit. For instance, if the compound were to inhibit a particular serine protease, it could be used to dissect the role of that protease in complex cellular processes like apoptosis, blood coagulation, or protein signaling cascades.

Similarly, many γ-butyrolactone derivatives are known to target enzymes relevant to metabolic diseases. For example, analogues of Butyrolactone-1 have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. mdpi.com A molecule like this compound, if found to inhibit PTP1B, could serve as a mechanistic tool to study insulin resistance and glucose metabolism. Its use would allow researchers to modulate the activity of a specific enzyme within a pathway and observe the downstream consequences, thereby elucidating the enzyme's function and the pathway's architecture.

Theoretical Frameworks for Predicting Biological Activity (QSAR, Cheminformatics)

In the absence of experimental data, computational methods provide a framework for predicting the potential biological activities of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov For this compound, a QSAR model would involve calculating a set of numerical parameters, or "descriptors," that encode its structural, physicochemical, and electronic properties. researchgate.net These descriptors would then be correlated with a known biological activity from a training set of similar molecules. For fluorinated compounds, descriptors related to electrostatic potential and quantum-mechanical properties are often significant predictors of activity. researchgate.net

| Descriptor Class | Examples Relevant to the Compound | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and flexibility. |

| Topological | Connectivity Indices | Atom connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electrostatic | Partial Charges on Atoms, Dipole Moment | Charge distribution and polarity. |

| Quantum-Mechanical | HOMO/LUMO Energies, Electron Density | Electronic structure and reactivity. |

Cheminformatics leverages large databases of chemical structures and their associated biological data to predict the activity of new molecules. qima-lifesciences.comnih.gov Using similarity-based approaches, a new structure is compared to thousands of known compounds. If this compound shares significant structural features with known protease inhibitors or receptor ligands in these databases, it would be predicted to have a similar biological activity profile. Machine learning algorithms can be trained on these large datasets to create predictive models that can screen novel compounds against a wide array of potential biological targets, generating a "biological activity spectrum" before any laboratory testing is conducted. qima-lifesciences.com

Future Perspectives and Research Challenges for 3 Acetyl 3 Fluorodihydrofuran 2 3h One

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-acetyl-3-fluorodihydrofuran-2(3H)-one presents a significant challenge due to the presence of a sterically hindered quaternary center containing a fluorine atom. Current synthetic methodologies for analogous α-fluoro-γ-butyrolactones often involve multiple steps, hazardous reagents, and produce stoichiometric waste. Future research will undoubtedly focus on developing more efficient and sustainable routes to this target molecule.

A key challenge lies in the stereocontrolled introduction of both the fluorine and acetyl groups. Traditional methods might involve the fluorination of a pre-existing acetyldihydrofuranone precursor. However, this approach can be hampered by issues of regioselectivity and the harsh conditions required for fluorination.

Potential Future Synthetic Strategies:

| Strategy | Description | Potential Advantages | Key Challenges |

| Asymmetric Electrophilic Fluorination | The use of chiral electrophilic fluorinating agents, such as Selectfluor derivatives, in the presence of a chiral catalyst to directly fluorinate an enolate precursor of 3-acetyldihydrofuran-2(3H)-one. | Direct C-F bond formation, potential for high enantioselectivity. | Steric hindrance at the α-position, development of suitable catalysts. |

| Nucleophilic Fluorination of a Precursor | Synthesis of a suitable precursor with a leaving group at the 3-position, followed by nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents. | Access to a wide range of fluorinating reagents, potentially milder conditions. | Synthesis of the precursor, potential for elimination side reactions. |

| Catalytic Asymmetric Methods | Development of catalytic asymmetric methods, such as aza-Claisen rearrangements of α-fluoroacid chlorides with chiral auxiliaries, could provide access to enantiomerically enriched α-fluoro-γ-lactones. researchgate.netnih.govsinapse.ac.uk | High stereocontrol, potential for catalytic turnover. | Multi-step synthesis, substrate-specific catalyst development. |

| Biocatalysis | The use of enzymes, such as fluorinases or engineered enzymes, to catalyze the stereoselective fluorination of a suitable precursor. | High selectivity, environmentally benign conditions. | Enzyme discovery and engineering, substrate scope limitations. |

Sustainable approaches will likely involve minimizing the number of synthetic steps, utilizing greener solvents, and developing catalytic methods that reduce waste generation. The principles of green chemistry will be paramount in making the synthesis of this compound and its derivatives economically viable and environmentally responsible. mdpi.com

Exploration of Uncharted Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is expected to be rich and varied, owing to the presence of multiple functional groups: a lactone, a ketone, and a C-F bond at a quaternary center. The interplay between these groups could lead to novel chemical transformations.

The lactone ring is susceptible to ring-opening reactions with various nucleophiles, providing access to a range of functionalized γ-hydroxy-α-fluoro-α-acetyl carboxylic acid derivatives. The acetyl group offers a handle for further modifications, such as aldol (B89426) reactions, reductions to the corresponding alcohol, or conversion to other functional groups. The stability of the C-F bond under various reaction conditions will be a key area of investigation.

Potential Derivatization Pathways:

| Functional Group | Potential Reactions | Resulting Structures |

| Lactone Carbonyl | Nucleophilic acyl substitution (e.g., with amines, alcohols) | Amides, esters of γ-hydroxy-α-fluoro-α-acetyl carboxylic acid |

| Acetyl Carbonyl | Aldol condensation, Grignard reaction, reduction, Wittig reaction | β-hydroxy ketones, tertiary alcohols, secondary alcohols, alkenes |

| Enolization of Acetyl Group | Reactions with electrophiles (e.g., alkyl halides, aldehydes) | Further functionalization at the methyl group of the acetyl moiety |

Understanding the influence of the fluorine atom on the reactivity of the adjacent carbonyl groups will be crucial. The strong electron-withdrawing nature of fluorine is expected to impact the acidity of the α-protons on the acetyl group and the electrophilicity of the carbonyl carbons.

Integration with Emerging Technologies (e.g., Flow Chemistry, Photoredox Catalysis, Electrochemistry)

Modern synthetic technologies offer powerful tools to overcome the challenges associated with the synthesis and manipulation of complex molecules like this compound.

Flow Chemistry: Continuous flow reactors can offer significant advantages for fluorination reactions, which are often highly exothermic and can involve hazardous reagents. mit.edursc.orgresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product yields. The synthesis of this compound could be envisioned in a multi-step flow process, minimizing the isolation of potentially unstable intermediates. chemistryworld.comvapourtec.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of C-F bonds and other complex transformations. nih.govmdpi.comfigshare.comacs.orgbeilstein-journals.orgresearchgate.net This technology could be applied to the development of novel synthetic routes to this compound, potentially enabling reactions that are not feasible with traditional thermal methods. For instance, a photoredox-catalyzed radical-mediated fluorination of a suitable precursor could be a viable strategy.

Electrochemistry: Electrochemical methods provide a reagent-free and environmentally friendly alternative for many chemical transformations. nih.govwikipedia.org Electrosynthesis could be employed for both the construction of the lactone core and the introduction of the fluorine atom. acs.orglew.ro Anodic fluorination of a suitable precursor could be a promising avenue for the synthesis of this compound.

Advanced Computational Methodologies for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for understanding the intricate details of reaction mechanisms, predicting molecular properties, and guiding the design of new synthetic strategies. For this compound, computational studies can provide valuable insights into several key areas:

Conformational Analysis: Determining the preferred conformations of the molecule and its derivatives, which will influence their reactivity and biological activity.

Reaction Mechanisms: Elucidating the transition states and reaction pathways for its synthesis and subsequent transformations. This can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions. rsc.org

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of the molecule and its derivatives.

Noncovalent Interactions: Understanding the role of the fluorine atom in intramolecular and intermolecular interactions, which can be crucial for its application in medicinal chemistry and materials science. nih.gov

Density functional theory (DFT) and other high-level computational methods can be employed to model the electronic structure and reactivity of this complex molecule, providing a theoretical framework to complement experimental investigations. semanticscholar.orgpatonlab.com

Design of Next-Generation Fluorinated Synthons from its Core Structure

This compound has the potential to serve as a versatile platform for the design and synthesis of a new generation of fluorinated building blocks (synthons). By leveraging the reactivity of its various functional groups, a diverse library of novel fluorinated compounds can be accessed.

Potential Synthon Families Derived from this compound:

| Synthon Type | Description | Potential Applications |

| Chiral α-Fluoro-α-amino Acids | Derivatization of the acetyl group and lactone ring could lead to the synthesis of novel α-fluoro-α-amino acids with a quaternary stereocenter. | Incorporation into peptides and peptidomimetics to modulate their properties. nih.gov |

| Fluorinated Heterocycles | The lactone ring can serve as a precursor for the synthesis of other five- and six-membered heterocycles containing a fluorinated quaternary center. | Development of new pharmacophores for drug discovery. |

| Fluorinated Polyols | Reduction of the carbonyl groups and ring-opening of the lactone can provide access to fluorinated polyols with multiple stereocenters. | Synthesis of fluorinated carbohydrate mimics and other biologically active molecules. |

The development of synthetic routes to these novel fluorinated synthons will expand the toolbox of medicinal and materials chemists, enabling the creation of new molecules with tailored properties. The unique structural features of this compound make it a promising starting point for the exploration of new areas of fluorine chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-3-fluorodihydrofuran-2(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves fluorination of dihydrofuranone precursors. For example, fluorinated analogs like 3-fluorodihydro-2H-pyran-4(3H)-one are synthesized via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Reaction temperature (< 0°C) and stoichiometric control of the fluorinating agent are critical to avoid side reactions (e.g., ring-opening). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improves purity (>95%) . Comparative yield data for analogous compounds suggest yields ranging from 45–70% depending on the fluorination method .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the acetyl and fluorine substituents. For example, in structurally similar compounds like 5-acetyldihydrofuran-2(3H)-one, the acetyl group appears as a singlet at δ 2.1–2.3 ppm, while fluorine coupling splits adjacent proton signals (e.g., J = 45–50 Hz for C-F) .

- X-ray Crystallography : Crystallographic data (e.g., CCDC 1505246 for related furanones) can resolve stereochemistry and confirm the lactone ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates the molecular formula (e.g., C₆H₇FO₃ for this compound) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Fluorinated lactones are sensitive to hydrolysis. Storage at –20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves is recommended. Stability studies on analogs like 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one show decomposition rates increase above 25°C or in protic solvents (e.g., water, methanol) . Purity should be monitored via TLC or HPLC before critical experiments .

Advanced Research Questions

Q. How can reaction pathways for fluorinated dihydrofuranones be optimized to minimize racemization in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) can suppress racemization. For example, enantiomerically pure analogs like (3R,4S,5R)-3,4-dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one are synthesized using Sharpless asymmetric dihydroxylation (up to 97% ee) . Low-temperature kinetics (e.g., –40°C) and chiral HPLC analysis ensure stereochemical integrity during fluorination .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of fluorinated dihydrofuranones?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model fluorination energetics and transition states. For example, studies on 3-fluorodihydro-2H-pyran-4(3H)-one reveal that fluorine’s electronegativity stabilizes the transition state during nucleophilic attacks . Molecular dynamics simulations (Amber or GROMACS) predict solvent effects on ring-opening reactions .

Q. How should researchers address contradictions in spectroscopic data for fluorinated dihydrofuranone derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, NMR signals for 3-hydroxy-γ-butyrolactone (C₄H₆O₃) shift significantly in D₂O vs. CDCl₃ due to hydrogen bonding . Cross-validation using multiple techniques (e.g., IR for carbonyl groups, ¹⁹F NMR for fluorine environments) resolves ambiguities . For disputed melting points, DSC (differential scanning calorimetry) provides accurate thermal profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.